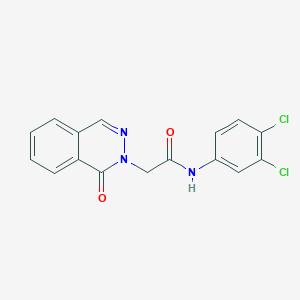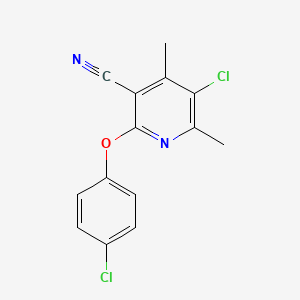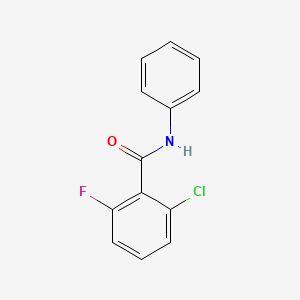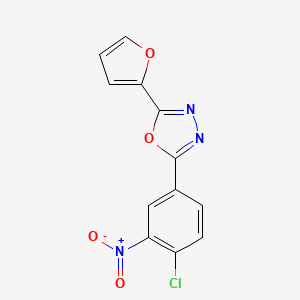
2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate, also known as DMOB, is a chemical compound that has been widely studied for its potential use in scientific research. DMOB is a derivative of salicylate and is structurally similar to other compounds that have been found to have anti-inflammatory and anti-tumor properties.
作用机制
2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate exerts its anti-tumor effects through several mechanisms. It has been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate also inhibits the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. Additionally, 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has been found to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has been found to have several biochemical and physiological effects. It has been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate also inhibits the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. Additionally, 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has been found to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer.
实验室实验的优点和局限性
One advantage of using 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate in lab experiments is that it has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to be effective in inducing apoptosis in cancer cells. However, one limitation of using 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate in lab experiments is that it has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
未来方向
There are several future directions for the study of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate. One area of research is the development of novel 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate derivatives that have improved anti-tumor properties and reduced toxicity. Another area of research is the study of the mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate and its derivatives, with a focus on identifying new targets for cancer therapy. Additionally, the use of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate in combination with other anti-cancer agents is an area of research that has the potential to improve cancer treatment outcomes. Finally, the development of new methods for the synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate and its derivatives is an area of research that has the potential to improve the efficiency and yield of the synthesis process.
合成方法
The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 2-(3,4-dichlorophenyl)-2-oxoethyl acetate in the presence of triethylamine to form 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate. The synthesis method has been optimized to produce high yields of pure 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate.
科学研究应用
2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has been found to have potential applications in scientific research, particularly in the field of cancer research. Several studies have shown that 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has anti-tumor properties and can inhibit the growth of cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
属性
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-21-12-4-2-3-11(7-12)16(20)22-9-15(19)10-5-6-13(17)14(18)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOAZRZMQWJIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-oxoethyl 3-methoxybenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)
![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)


![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)
